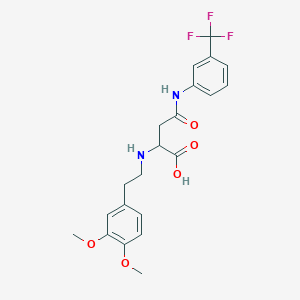

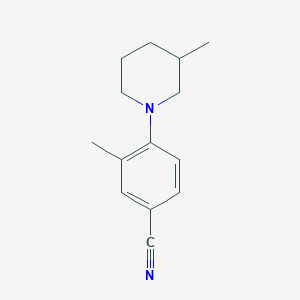

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential use as a therapeutic agent. CFM-2 is a member of the acetamide family and is synthesized through a specific method.

Scientific Research Applications

Enhanced Photoactivity in Degradation Studies

Graphene/Titanium Dioxide Nanocomposites for Acetaminophen Degradation : This research demonstrates the use of graphene/titanium dioxide nanotubes for the efficient degradation of acetaminophen under UV light, achieving a degradation rate of up to 96%. Such methodologies could be applied to the study of 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide for environmental decontamination or in the development of new photocatalytic materials (Hong Tao et al., 2015).

Electroorganic Synthesis

Electroorganic Synthesis under Ultrasonic Irradiation : This study explores the acceleration of anodic intramolecular cyclization of alpha-(phenylthio)acetamides using a fluoride ion mediator under ultrasonic irradiation. The findings could guide the synthesis of novel compounds with structures similar to this compound, potentially offering new avenues for the creation of pharmaceuticals or research chemicals (Yi-Ling Shen et al., 2004).

Immunopotentiator Research

N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide as an Immunopotentiator : A study investigating the immunorestorative properties of a similar compound highlights its potential in enhancing the immune response against weak antigens and restoring alloreactivity compromised by immunosuppression. This suggests that research into this compound might also uncover immunomodulatory or therapeutic potentials (B. S. Wang et al., 1988).

Photoreactions and Drug Metabolism

Photoreactions of Flutamide : Investigating the photoreactions of flutamide, a nitroaromatic anti-cancer drug, in different solvents provides insight into how structural elements and environmental conditions affect the stability and activity of pharmaceutical compounds. Similar studies on this compound could be valuable for assessing its photostability and potential use in medical applications (Y. Watanabe et al., 2015).

properties

IUPAC Name |

2-cyclohexylsulfanyl-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNOS/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVXZVFDHRDDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)

![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)